Boc-Arg(Mts)-OH
Overview
Description
Boc-Arg(Mts)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-mesitylenesulfonyl-L-arginine, is a protected form of the amino acid arginine. The compound is widely used in peptide synthesis due to its stability and ease of deprotection. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the mesitylenesulfonyl (Mts) group protects the guanidino group of arginine. This dual protection is crucial for preventing side reactions during peptide chain elongation.
Mechanism of Action
Target of Action
Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .
Mode of Action
This compound interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . In this pathway, this compound is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .
Pharmacokinetics
Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg(Mts)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using mesitylenesulfonyl chloride (MtsCl) in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Boc-Arg(Mts)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mts protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA or HF in anhydrous conditions.
Coupling: DCC and HOBt in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed:
Deprotection: Free arginine and by-products like tert-butanol and mesitylene.
Coupling: Peptides with arginine residues incorporated into the sequence
Scientific Research Applications
Boc-Arg(Mts)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Boc-Arg(Tos)-OH: Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine.
Boc-Arg(NO2)-OH: Nα-tert-Butyloxycarbonyl-Nω-nitro-L-arginine.
Boc-Arg(Z)-OH: Nα-tert-Butyloxycarbonyl-Nω-benzyloxycarbonyl-L-arginine.
Comparison: Boc-Arg(Mts)-OH is unique due to the mesitylenesulfonyl group, which provides greater stability and ease of deprotection compared to other protecting groups like tosyl (Tos) and nitro (NO2). The Mts group is less prone to side reactions and offers better protection during peptide synthesis .
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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